molecular formula C8H13F3O3 B11769875 Ethyl 3-ethoxy-4,4,4-trifluorobutyrate

Ethyl 3-ethoxy-4,4,4-trifluorobutyrate

Cat. No.: B11769875
M. Wt: 214.18 g/mol
InChI Key: SNIRUFFJTCEPHQ-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C8H13F3O3. It is an ethyl ester derivative of trifluorobutyric acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethoxy-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluorobutyrate with ethanol under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Ethyl 4,4,4-trifluorobutyrate and ethanol.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at a temperature of around 60-70°C.

    Procedure: The mixture is stirred for several hours until the reaction is complete. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethoxy-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of trifluorobutyric acid or trifluoromethyl ketones.

    Reduction: Formation of ethyl 3-ethoxy-4,4,4-trifluorobutanol.

    Substitution: Formation of substituted trifluorobutyrate derivatives.

Scientific Research Applications

Ethyl 3-ethoxy-4,4,4-trifluorobutyrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-4,4,4-trifluorobutyrate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols.

    Pathways Involved: The hydrolysis pathway is a key mechanism, where the ester bond is cleaved by water or enzymatic action.

Comparison with Similar Compounds

Ethyl 3-ethoxy-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:

    Ethyl 4,4,4-trifluorobutyrate: Similar structure but lacks the ethoxy group, leading to different reactivity and applications.

    Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Contains a hydroxyl group instead of an ethoxy group, affecting its chemical behavior and uses.

    Ethyl 4,4,4-trifluoroacetoacetate: Another fluorinated ester with distinct properties and applications.

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and engineers working on advanced materials, pharmaceuticals, and chemical synthesis.

Properties

Molecular Formula

C8H13F3O3

Molecular Weight

214.18 g/mol

IUPAC Name

ethyl 3-ethoxy-4,4,4-trifluorobutanoate

InChI

InChI=1S/C8H13F3O3/c1-3-13-6(8(9,10)11)5-7(12)14-4-2/h6H,3-5H2,1-2H3

InChI Key

SNIRUFFJTCEPHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)OCC)C(F)(F)F

Origin of Product

United States

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